molecular formula C13H18N4O2S B261673 N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide

N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide

Cat. No. B261673
M. Wt: 294.38 g/mol
InChI Key: MZHPYEOKMIIZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has recently gained attention in the scientific community due to its potential as a therapeutic agent. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. The inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.

Mechanism of Action

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the cell membrane, where it phosphorylates downstream targets and initiates a signaling cascade. Inhibition of BTK by N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide blocks this signaling cascade, leading to suppression of B-cell activation and proliferation.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of BTK, this compound has been shown to inhibit other kinases in the B-cell receptor signaling pathway, including AKT and ERK. This compound has also been shown to induce apoptosis in B-cell lymphoma cells and to enhance the activity of other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide is its high potency and selectivity for BTK inhibition. This makes it a useful tool for studying the role of BTK in B-cell receptor signaling and for investigating the potential therapeutic applications of BTK inhibition. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide. One area of focus is the development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer off-target effects. Another area of research is the identification of biomarkers that can predict response to BTK inhibition, which may help to identify patients who are most likely to benefit from this type of therapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in the treatment of B-cell malignancies.

Synthesis Methods

The synthesis of N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide involves several steps, including the reaction of 3,5-dimethyl-1H-1,2,4-triazole with propargyl bromide to form 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyne. This compound is then reacted with N-(4-aminophenyl)sulfonyl chloride to form this compound.

Scientific Research Applications

N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide has been the subject of several scientific studies, which have highlighted its potential as a therapeutic agent for the treatment of B-cell malignancies. In vitro studies have shown that this compound is a potent inhibitor of BTK, with IC50 values in the low nanomolar range. In vivo studies in animal models have demonstrated that this compound is effective in suppressing B-cell receptor signaling and reducing tumor growth in B-cell lymphoma models.

properties

Molecular Formula

C13H18N4O2S

Molecular Weight

294.38 g/mol

IUPAC Name

N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]benzenesulfonamide

InChI

InChI=1S/C13H18N4O2S/c1-10(17-12(3)15-11(2)16-17)9-14-20(18,19)13-7-5-4-6-8-13/h4-8,10,14H,9H2,1-3H3

InChI Key

MZHPYEOKMIIZOZ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=N1)C)C(C)CNS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC1=NN(C(=N1)C)C(C)CNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.